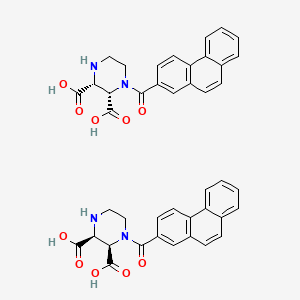

(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid

Description

(2S,3R)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA)is a competitive NMDA receptor antagonist with a unique selectivity profile for GluN2C/D subunits over GluN2A/B . Derived from its parent compound PBPD(2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid, PPDA replaces the biphenyl group with a phenanthrene moiety, enhancing hydrophobicity and receptor-binding interactions . Synthesized via Schotten-Baumann reactions between phenanthrene-2-carbonyl chloride and the cis-piperazine-2,3-dicarboxylic acid core, PPDA is characterized by stereochemical complexity (racemic mixture of 2R,3S and 2S,3R enantiomers) .

PPDA exhibits 30- to 78-fold higher affinity for native NMDA receptors compared to PBPD, with recombinant receptor studies showing 16-fold (GluN2B) to 94-fold (GluN2C) increased potency . Its selectivity arises from interactions with a hydrophobic pocket in the NMDA receptor ligand-binding domain, where the phenanthrene group optimizes steric and electronic complementarity .

Properties

Molecular Formula |

C42H36N4O10 |

|---|---|

Molecular Weight |

756.8 g/mol |

IUPAC Name |

(2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid;(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |

InChI |

InChI=1S/2C21H18N2O5/c2*24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h2*1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t2*17-,18+/m10/s1 |

InChI Key |

FAQARVDXAFZICA-QVUSPSOHSA-N |

Isomeric SMILES |

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |

Canonical SMILES |

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3.C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

Acid Chloride Formation : Phenanthrene-2-carboxylic acid (1) is treated with excess thionyl chloride (SOCl₂) to generate phenanthrene-2-carbonyl chloride (2).

-

Piperazine Coupling : The acid chloride reacts with (2S*,3R*)-piperazine-2,3-dicarboxylic acid (3) under basic conditions (e.g., aqueous NaOH) to form PPDA (4).

Key Reaction Parameters

Yield : 65–78% after recrystallization from ethanol/water.

Substituent-Driven Synthesis Optimization

Modifications to the phenanthrene or piperazine moieties have been explored to enhance selectivity and potency. These derivatives provide insights into PPDA’s structure-activity relationship (SAR):

Phenanthrene Ring Modifications

Piperazine Core Modifications

-

Chiral Resolution : Racemic PPDA is resolved using (−)- and (+)-1-phenethylamine to isolate the (2S*,3R*) enantiomer via diastereomeric salt formation.

Large-Scale Production and Industrial Adaptations

Patent-Based Method (US20030078237A1)

A scalable protocol emphasizes cost-effective halogenation and purification:

-

Bromophenanthrene Synthesis :

-

One-Pot Acylation :

Green Chemistry Approaches

-

Solvent-Free Mechanochemistry : Ball milling reduces reaction time to 2 hours (yield: 70%).

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters achieves 90% ee.

Analytical Characterization and Quality Control

Structural Validation

Chemical Reactions Analysis

Types of Reactions

(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the carboxylic acids to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

NMDA Receptor Antagonism

PPDA acts primarily as a selective antagonist for the NMDA receptor, specifically targeting the GluN2C and GluN2D subunits. This selectivity is crucial for developing treatments for conditions associated with NMDA receptor dysregulation, such as neurodegenerative diseases, schizophrenia, and depression .

Key Findings:

- Selectivity : PPDA shows preferential binding to GluN2C/GluN2D-containing NMDA receptors over other subunits (GluN2A and GluN2B), with inhibition constants (K_i) ranging from 0.096 to 0.55 μM .

- Mechanism of Action : The binding of PPDA to NMDA receptors inhibits calcium influx, which can prevent excitotoxicity—a process implicated in neuronal death during various neurological disorders .

Potential Therapeutic Applications

Given its properties as an NMDA receptor antagonist, PPDA has several potential therapeutic applications:

- Neuroprotection : By modulating excitatory neurotransmission, PPDA may protect neurons from damage caused by excessive glutamate signaling.

-

Treatment of Neurological Disorders : The compound's selective antagonism could be beneficial in treating conditions such as:

- Schizophrenia : Modulating NMDA receptor activity may alleviate symptoms associated with this disorder.

- Alzheimer's Disease : Reducing excitotoxicity may slow the progression of neurodegeneration.

- Chronic Pain : NMDA antagonists have been explored for their analgesic properties.

- Research Tool : PPDA serves as a valuable tool in pharmacological research to understand NMDA receptor function and the role of specific subunits in various physiological and pathological processes .

Comparative Analysis with Related Compounds

To better understand the unique features of PPDA, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperazine | Simple ring structure | Basic structure without additional functional groups |

| Phenanthrene Derivatives | Aromatic rings | Known for antioxidant properties |

| Dicarboxylic Acids | Two carboxylic acid groups | Commonly used in pharmaceuticals but lack piperazine structure |

The combination of piperazine with phenanthrene and dual carboxylic acid functionalities in PPDA enhances its biological activity compared to simpler analogues .

Case Studies

Several studies have highlighted the efficacy of PPDA in various experimental models:

- Study on Selective Antagonism : Research demonstrated that PPDA effectively inhibits GluN2C/GluN2D receptors while sparing GluN2A-containing receptors, suggesting its potential for targeted therapies .

- Neuroprotective Effects : Animal models treated with PPDA showed reduced neuronal damage following excitotoxic challenges, indicating its role in neuroprotection .

Mechanism of Action

The mechanism of action of (2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthrene moiety might intercalate with DNA, affecting gene expression, while the piperazine ring could interact with proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Key Structural Analogs and Subunit Selectivity

Key Findings

(i) PBPD vs. PPDA

Replacing PBPD’s biphenyl with phenanthrene (PPDA) significantly improves hydrophobic interactions in the receptor pocket, enhancing affinity and selectivity. PPDA’s phenanthrene group occupies a larger hydrophobic region, explaining its 30–94× higher potency at GluN2C/D subunits .

(ii) UBP141 and UBP145

- UBP141 (phenanthrene-3-carbonyl) shifts selectivity toward GluN2D (7–10× over GluN2B/A) .

- Bromine increases steric bulk and electronic effects, optimizing receptor interactions .

(iii) UBP791 and UBP1700

Adding carboxyethyl (UBP791) or carboxyvinyl (UBP1700) side chains to PPDA’s phenanthrene improves GluN2C/D selectivity by forming hydrogen bonds with GluN2D-Met763/Lys766 . UBP1700 achieves low nM potency (IC₅₀ <10 nM) with >50× selectivity, making it a lead candidate for neurological therapeutics .

(iv) NVP-AAM077

Unlike PPDA derivatives, NVP-AAM077 targets GluN2A but shows poor selectivity (5× over GluN2B) . This highlights PPDA’s unique mechanism as a GluN2C/D-selective antagonist.

Biological Activity

(2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid, commonly referred to as PPDA, is a compound that has garnered attention for its selective antagonistic activity on N-methyl-D-aspartate receptors (NMDARs), particularly those containing GluN2C and GluN2D subunits. This article explores the biological activity of PPDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PPDA is characterized by its unique piperazine backbone and phenanthrene moiety. The chemical formula is with a molecular weight of 378.38 g/mol. Its structure is crucial for its interaction with NMDARs, which play significant roles in synaptic plasticity and memory function.

PPDA acts primarily as a competitive antagonist at NMDARs, which are critical for excitatory neurotransmission in the central nervous system. The compound exhibits a high affinity for GluN2C and GluN2D subunits compared to GluN2A and GluN2B, making it a valuable tool for studying the physiological roles of these receptor subtypes.

Selectivity and Potency

The binding affinities (Ki values) of PPDA for various NMDAR subunits are as follows:

- GluN2C : 0.096 μM

- GluN2D : 0.125 μM

- GluN2B : 0.31 μM

- GluN2A : 0.55 μM

This data indicates that PPDA is significantly more selective for GluN2C and GluN2D than for the other subunits, highlighting its potential in therapeutic applications targeting specific neurological conditions .

Neuropharmacological Effects

Research has demonstrated that PPDA influences synaptic transmission and plasticity. For instance, studies have shown that antagonism of GluN2C/D-containing NMDARs by PPDA can modulate short-term potentiation and spike-timing-dependent long-term depression in juvenile hippocampal neurons . These effects suggest that PPDA could be instrumental in understanding synaptic mechanisms underlying learning and memory.

In Vivo Studies

In vivo experiments have indicated that PPDA administration can lead to observable behavioral changes in animal models. For example, a study reported that PPDA treatment resulted in alterations in locomotor activity and anxiety-related behaviors in rodents, suggesting its potential impact on mood disorders .

Comparative Analysis with Other Compounds

| Compound Name | Ki (μM) GluN2C | Ki (μM) GluN2D | Ki (μM) GluN2A | Ki (μM) GluN2B |

|---|---|---|---|---|

| PPDA | 0.096 | 0.125 | 0.55 | 0.31 |

| UBP791 | 0.031 | 0.045 | 0.75 | 0.60 |

| UBP1700 | 0.020 | 0.030 | 1.00 | 0.90 |

This table illustrates the comparative selectivity of PPDA against newer derivatives like UBP791 and UBP1700, which have been developed to enhance potency and selectivity for GluN2C/D receptors .

Future Directions

The ongoing development of PPDA derivatives aims to improve selectivity and potency further while minimizing side effects associated with broader-spectrum NMDA antagonists. Future research will likely focus on the structural modifications that can enhance binding affinity and specificity towards targeted receptor subtypes.

Q & A

Q. Advanced Research Focus

- Pharmacological isolation : Apply PPDA (200 nM) with Mg-free aCSF to block synaptic NR2A/B while preserving Mg-resistant extrasynaptic NR2D currents .

- Tonic current measurement : Combine PPDA with AP5 to differentiate NR2D-mediated tonic vs. phasic currents in dopaminergic neurons .

How do pharmacological and genetic approaches compare in validating NR2D-specific functions?

Q. Advanced Research Focus

- Pharmacological : PPDA (2–5 µM) acutely inhibits NR2D with 3–5-fold selectivity over NR2B but may cross-react with kainate receptors at higher doses .

- Genetic : CRISPR/Cas9-mediated NR2D knockout in mice provides specificity but requires controls for developmental compensation. Dual approaches (PPDA + knockout) confirm NR2D’s role in neurodegenerative models .

What is the impact of stereochemistry on NMDA receptor antagonism?

Advanced Research Focus

The (2S*,3R*) configuration is critical for binding to the NR2 LBD. Enantiomers (e.g., UBP141 vs. UBP151) show divergent selectivity: (2R*,3S*)-isomers lose NR2D affinity but gain activity at kainate receptors. Resolution via chiral salts (e.g., (S)-(−)-1-phenylethylamine) ensures stereochemical purity .

How are computational models used to design subtype-selective analogs?

Advanced Research Focus

Molecular docking to NR2D LBD (PDB: 4TLM) identifies key interactions:

- Phenanthrene C9 : Hydrophobic contact with Leu654/Val656.

- Carboxylic acids : Hydrogen bonds with Arg684/Ser688.

Modifications (e.g., UBP145’s 9-bromo group) improve van der Waals interactions, validated by free energy perturbation (FEP) calculations .

What role does PPDA play in modeling neurodegenerative diseases?

Advanced Research Focus

PPDA (1–5 µM) blocks NR2D-mediated excitotoxicity in:

- Parkinson’s disease : Reduces Mg-resistant tonic currents in SNpc dopaminergic neurons, mitigating MPTP-induced cell loss .

- Stroke : Co-application with tissue plasminogen activator (tPA) prevents neurotoxicity by inhibiting extrasynaptic NR2D .

How are conflicting Ki values for NR2 subunits reconciled across studies?

Advanced Research Focus

Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.